molecular formula C24H27N7O5 B14459287 n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide CAS No. 68900-95-8

n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide

Cat. No.: B14459287
CAS No.: 68900-95-8
M. Wt: 493.5 g/mol
InChI Key: AHKSRSQWXRJWII-UHFFFAOYSA-N
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Description

The compound n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide is a complex organic molecule characterized by its unique structure, which includes a diazenyl group, a cyano group, and a dinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide typically involves multiple steps, starting with the preparation of the diazenyl intermediate. The reaction conditions often include the use of solvents such as methanol and reagents like sodium nitrite for diazotization . The final step involves coupling the diazenyl intermediate with the quinoline derivative under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction yields.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoline derivatives, while reduction could lead to amine products.

Scientific Research Applications

n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide: has several scientific research applications:

Mechanism of Action

The mechanism of action of n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the cyano and dinitrophenyl groups can interact with biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

68900-95-8

Molecular Formula

C24H27N7O5

Molecular Weight

493.5 g/mol

IUPAC Name

N-[6-[(2-cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-3,4-dihydroquinolin-7-yl]propanamide

InChI

InChI=1S/C24H27N7O5/c1-6-22(32)26-18-11-20-17(14(3)12-24(4,5)29(20)7-2)10-19(18)27-28-23-15(13-25)8-16(30(33)34)9-21(23)31(35)36/h8-11,14H,6-7,12H2,1-5H3,(H,26,32)

InChI Key

AHKSRSQWXRJWII-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=C2C(CC(N(C2=C1)CC)(C)C)C)N=NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C#N

Origin of Product

United States

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